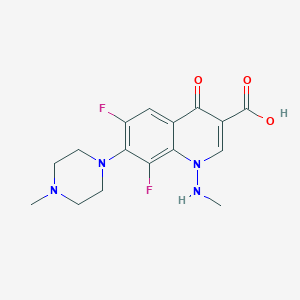

6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 100276-37-7, molecular formula: C₁₆H₁₈F₂N₄O₃, molecular weight: 352.34) is a fluoroquinolone derivative primarily recognized as an impurity of Marbofloxacin, a broad-spectrum veterinary antibacterial agent . Structurally, it features a methylamino group at position 1, difluoro substitution at positions 6 and 8, and a 4-methylpiperazinyl group at position 7. These modifications influence its antibacterial activity, pharmacokinetics, and stability compared to other quinolones. The compound is regulated as a controlled substance with a short shelf life, requiring specialized handling .

Eigenschaften

IUPAC Name |

6,8-difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4O3/c1-19-22-8-10(16(24)25)15(23)9-7-11(17)14(12(18)13(9)22)21-5-3-20(2)4-6-21/h7-8,19H,3-6H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFVPAPYAFZEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801113767 | |

| Record name | 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100276-37-7 | |

| Record name | 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100276-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (commonly referred to as DFMPC ) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18F2N4O3

- Molecular Weight : 352.34 g/mol

- CAS Number : 100276-37-7

- IUPAC Name : 6,8-difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

DFMPC exhibits a multifaceted mechanism of action primarily targeting various biological pathways. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes. The presence of fluorine atoms enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Overview

The biological activity of DFMPC has been investigated in several studies, focusing on its efficacy against various pathogens and its pharmacological properties.

Antimicrobial Activity

DFMPC has shown promising results as an antimicrobial agent. In vitro studies indicate that it possesses significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve inhibition of bacterial DNA synthesis, likely through interference with topoisomerase enzymes.

Antiparasitic Activity

Research has demonstrated that DFMPC exhibits potent antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In animal models, DFMPC reduced parasitemia significantly, indicating its potential as a lead compound for further development in treating trypanosomiasis .

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DFMPC. Preliminary data suggest that the compound has favorable solubility characteristics, which may enhance its bioavailability. However, further studies are needed to fully characterize its pharmacokinetic parameters.

Safety and Toxicology

Toxicological assessments indicate that DFMPC has a relatively low toxicity profile in preclinical models. However, comprehensive toxicological studies are necessary to evaluate long-term effects and safety in humans.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The primary application of this compound lies in its use as a pharmaceutical agent. Its structure allows it to interact effectively with bacterial enzymes, making it a candidate for antibiotic development.

Antimicrobial Activity

Research indicates that derivatives of quinolone compounds exhibit significant antimicrobial activity against a range of pathogens. The specific compound has been studied for its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 6,8-Difluoro Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6,8-Difluoro Compound | E. coli | 2 µg/mL |

| 6,8-Difluoro Compound | S. aureus | 4 µg/mL |

| 6,8-Difluoro Compound | Pseudomonas aeruginosa | 8 µg/mL |

These findings suggest that the compound possesses broad-spectrum antibacterial properties, making it a valuable candidate for further development as an antibiotic.

Research and Development

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy. Modifications to the piperazine moiety have been explored to improve solubility and bioavailability.

Case Study: Development of a New Antibiotic

A notable case study involved the synthesis and evaluation of various analogs of 6,8-difluoroquinolones. Researchers aimed to enhance their potency against resistant strains of bacteria. The study demonstrated that certain modifications led to compounds with improved MIC values and reduced cytotoxicity in human cell lines.

Toxicological Studies

Toxicological assessments are crucial in determining the safety profile of new pharmaceutical agents. Studies have shown that while the compound exhibits antimicrobial efficacy, it also requires careful evaluation regarding its toxicity levels in mammalian systems.

Table 2: Toxicity Studies Summary

| Study Type | Result Summary |

|---|---|

| Acute Toxicity | No significant adverse effects at therapeutic doses |

| Chronic Toxicity | Mild toxicity observed at high concentrations |

These results underscore the need for further investigation into long-term effects and safe dosage levels.

Vergleich Mit ähnlichen Verbindungen

R1 Group (Position 1)

- Methylamino (Target Compound): This group reduces steric hindrance compared to bulkier substituents like cyclopropyl (PD 124,816) or 4-fluorophenyl (Sarafloxacin). While it may lower Gram-negative activity, it retains moderate efficacy as a Marbofloxacin impurity .

- Cyclopropyl (PD 124,816): Enhances DNA gyrase binding affinity, improving potency against E. coli and Pseudomonas aeruginosa .

- 4-Fluorophenyl (Sarafloxacin/Difloxacin) : Increases activity against Staphylococcus aureus and Mycoplasma spp. due to enhanced membrane penetration .

R7 Group (Position 7)

- 4-Methylpiperazinyl (Target Compound) : Balances solubility and tissue penetration, though it may contribute to shorter half-life compared to bulkier piperazine derivatives .

- 3-Amino-1-pyrrolidinyl (PD 124,816): Introduces basicity, improving activity in acidic environments (e.g., urinary tract infections) .

Fluorine Substitution (Positions 6/8)

- 6,8-Difluoro (Target Compound): Dual fluorine atoms enhance binding to topoisomerase IV, but may increase phototoxicity risk compared to mono-fluoro analogs like Sarafloxacin .

Pharmacokinetic and Stability Considerations

- Target Compound: Short shelf life (controlled storage required) and rapid clearance due to methylamino and methylpiperazinyl groups .

- Ethyl Ester Analog : Higher lipophilicity improves oral bioavailability, acting as a prodrug .

- Deuterated Derivatives (e.g., 1-Ethyl-d5) : Used in metabolic stability studies to track degradation pathways .

Vorbereitungsmethoden

Ethyl Ester Intermediate Pathway

A primary synthesis route involves the use of 6,7,8-trifluoro-1-(N-methylformamido)-4-oxo-1,4-quinoline-3-carboxylic acid ethyl ester as a key intermediate. According to ChemicalBook, this intermediate reacts with 4-methylpiperazine under elevated temperatures to introduce the piperazinyl substituent at the C7 position. The reaction proceeds at 100°C for one hour, achieving a 58% yield after hydrolysis and purification. Critical steps include:

-

Nucleophilic substitution : The fluorine atom at C7 is displaced by the secondary amine of 4-methylpiperazine.

-

Hydrolysis : The ethyl ester group at C3 is hydrolyzed under acidic conditions to yield the carboxylic acid moiety.

This method prioritizes simplicity and scalability, though the moderate yield suggests opportunities for optimization in solvent selection or catalyst use.

Borate Derivative Method

An alternative approach, described in EP0248876B1, utilizes borate intermediates to streamline the introduction of the 4-methylpiperazinyl group. The synthesis begins with 6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is converted into a borate ester via reaction with boric acid and propionic anhydride. Subsequent reaction with 4-methylpiperazine in dimethylformamide (DMF) at 110°C for two hours achieves cyclization and substitution. Key advantages include:

-

Reduced side reactions : The borate group stabilizes the intermediate, minimizing unwanted substitutions.

-

Higher functional group tolerance : Compatibility with diverse amines enhances versatility.

The final hydrolysis step employs aqueous ethanol to yield the target compound, though isolation of intermediates remains a bottleneck.

Comparative Analysis of Synthetic Methods

The ethyl ester pathway offers a faster synthesis but requires careful control of hydrolysis conditions to prevent decarboxylation. In contrast, the borate method provides superior regioselectivity but involves multi-step intermediate isolation.

Optimization Strategies and Yield Enhancement

Solvent and Catalyst Screening

Both methods benefit from polar aprotic solvents such as DMF or dimethylacetamide, which enhance nucleophilic substitution kinetics. Catalytic additives, including triethylamine, have been explored to accelerate amine displacement, though excessive base may promote ester hydrolysis prematurely.

Temperature Modulation

Elevated temperatures (100–110°C) are critical for achieving complete substitution at C7. However, prolonged heating beyond two hours risks decomposition of the quinoline core, necessitating precise thermal control.

Physicochemical Characterization

Post-synthesis analysis employs advanced techniques to verify structural integrity:

-

X-ray crystallography : Confirms the planar geometry of the quinoline nucleus and spatial orientation of the 4-methylpiperazinyl group.

-

NMR spectroscopy : -NMR resolves fluorine environments at C6 and C8, while -NMR identifies methylamino and piperazine protons.

-

HPLC purity assays : Quantify residual solvents and byproducts, ensuring compliance with pharmaceutical standards .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized during purification?

The synthesis typically involves sequential substitution reactions on the quinoline core. For example, fluoroquinolone analogs are synthesized via cyclocondensation of polyhalogenated benzoic acid derivatives with cyclopropylamine or methylamine, followed by nucleophilic substitution at positions 6, 7, and 8. Evidence suggests that microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) improves yields . Purification often employs recrystallization from ethanol/water mixtures or chromatographic techniques (silica gel, eluting with CH₂Cl₂:MeOH gradients). Purity >98% can be confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and stability?

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., piperazinyl and methylamino groups) and confirms dihydroquinoline conformation .

- ¹H/¹³C NMR : Key signals include the carboxylic acid proton (δ ~15 ppm, broad) and piperazinyl CH₂ groups (δ 2.5–3.5 ppm) .

- Mass spectrometry : ESI-MS in negative mode typically shows [M–H]⁻ peaks matching the molecular formula (e.g., m/z 362.3 for C₁₇H₁₈F₂N₄O₃) .

- Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) identifies labile groups like the methylamino moiety .

Q. How is the compound’s antimicrobial activity initially evaluated, and what bacterial models are prioritized?

Q. What strategies address solubility limitations in aqueous systems?

The carboxylic acid group enables salt formation (e.g., sodium or hydrochloride salts) to enhance solubility . Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes are used in in vivo studies. Solubility can be quantified via shake-flask method (pH 7.4 PBS) with UV-Vis detection (λ = 270–280 nm) .

Advanced Research Questions

Q. How do structural modifications at positions 1 (methylamino) and 7 (4-methylpiperazinyl) impact antibacterial potency and spectrum?

- Position 1 (methylamino) : Replacing cyclopropyl with methylamino reduces DNA gyrase binding affinity but may improve pharmacokinetics (e.g., longer half-life) .

- Position 7 (4-methylpiperazinyl) : Bulkier piperazinyl groups enhance Gram-positive activity but increase susceptibility to efflux pumps in P. aeruginosa . SAR studies comparing analogs with piperidinyl, pyrrolidinyl, or nitroso-piperazinyl groups reveal that 4-methylpiperazine optimizes lipophilicity (logP ~1.8) and MIC balance .

Q. What mechanisms underlie bacterial resistance to this compound, and how can they be mitigated?

Resistance arises from mutations in gyrA (DNA gyrase) or overexpression of efflux pumps (e.g., norA in S. aureus). Combinatorial studies with efflux pump inhibitors (e.g., reserpine) reduce MICs by 4–8-fold . Directed evolution experiments under sub-MIC drug pressure identify resistance hotspots (e.g., Ser-84 → Leu in GyrA) .

Q. How do pharmacokinetic properties (e.g., bioavailability, tissue penetration) compare to clinical fluoroquinolones?

- Bioavailability : ~70–80% in rodent models, lower than moxifloxacin (90%) due to first-pass metabolism of the methylamino group .

- Tissue penetration : High lung and kidney concentrations (Cₜᵢₛₛᵤₑ/Cₚₗₐₛₘₐ >2) via LC-MS/MS analysis .

- Metabolism : CYP3A4-mediated N-demethylation of the piperazinyl group generates inactive metabolites .

Q. How should contradictory MIC data across studies be reconciled?

Discrepancies may arise from:

- Bacterial strain variation : Clinical isolates vs. ATCC strains .

- Methodology : Agar dilution vs. broth microdilution (differences in drug diffusion) .

- pH-dependent activity : Fluoroquinolones show reduced potency at acidic pH (e.g., urinary tract infections) .

Meta-analysis using standardized CLSI protocols and isogenic mutant panels is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.